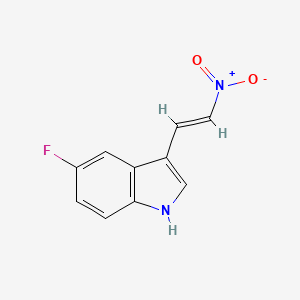

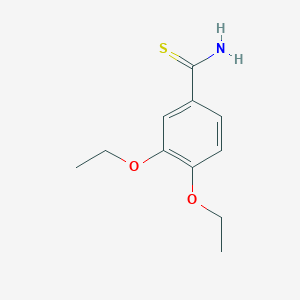

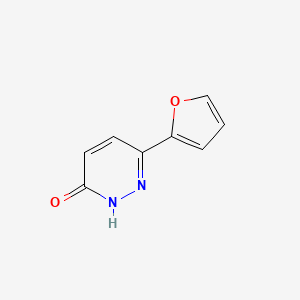

![molecular formula C7H8BrNS B1336267 2-溴-4,5,6,7-四氢苯并[d]噻唑 CAS No. 438568-89-9](/img/structure/B1336267.png)

2-溴-4,5,6,7-四氢苯并[d]噻唑

描述

2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole is a brominated heterocyclic compound that is part of a broader class of benzo[d]thiazoles. These compounds are of significant interest due to their diverse range of applications, including their use as building blocks in organic synthesis and potential therapeutic agents. The presence of the bromine atom and the tetrahydrobenzo[d]thiazole moiety suggests that this compound could be a versatile intermediate for further chemical modifications.

Synthesis Analysis

The synthesis of related brominated benzo[d]thiazole derivatives often involves multi-step reactions, including bromination, amidation, and various coupling reactions. For instance, the synthesis of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one involves hydrolysis, substitution, condensation, bromination, and aromatic amidation under microwave conditions, which has been shown to increase the overall yield to 43% . Similarly, the synthesis of 2-(arylcarboxamide)-(S)-6-amino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives involves a series of steps, including the design and synthesis of 2-arlycarboxamide substituted derivatives, which have shown potent anti-leukemic activity .

Molecular Structure Analysis

The molecular structure of brominated benzo[d]thiazole derivatives is often confirmed using techniques such as X-ray crystallography, NMR, IR, and mass spectrometry. For example, the structure of 4,8-dibromobenzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole) was confirmed by X-ray analysis . These structural analyses are crucial for understanding the conformation and electronic properties of the molecules, which are important for their reactivity and potential applications.

Chemical Reactions Analysis

Brominated benzo[d]thiazole derivatives participate in various chemical reactions, including nucleophilic aromatic substitution (SNAr) and cross-coupling reactions such as Suzuki–Miyaura and Stille couplings. These reactions are used to selectively form various mono- and di(het)arylated derivatives, which are useful building blocks for the synthesis of components in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) . The presence of the bromine atom in these compounds makes them reactive towards nucleophiles and suitable for coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzo[d]thiazole derivatives, such as melting points, solubility, and stability, are influenced by their molecular structure. For instance, the crystal structure of 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole was analyzed to understand the nature and strength of various intermolecular interactions, which are important for the stability of the compound in the solid state . Additionally, the presence of non-covalent interactions, such as hydrogen bonds and halogen contacts, can significantly affect the crystal packing and, consequently, the material's properties .

科学研究应用

抗肿瘤活性

2-溴-4,5,6,7-四氢苯并[d]噻唑及其衍生物已被广泛研究其抗肿瘤活性。研究表明,这些化合物对各种癌细胞系表现出强大的抗肿瘤活性。例如,李等人(2016年)的研究表明,这些化合物对人类肺癌和胶质瘤细胞系具有显著的抗肿瘤效果。同样,Mohareb等人(2017年)的研究突出了噻唑衍生物对多种癌细胞系(包括胃癌、结肠癌、肝癌、乳腺癌和鼻咽癌)的细胞毒作用。此外,Prasanna等人(2010年)报道了某些噻唑衍生物的抗白血病活性,强调了它们在白血病治疗中的潜力(Li et al., 2016); (Mohareb et al., 2017); (Prasanna et al., 2010)。

酪氨酸激酶和C-Met的抑制

这些噻唑衍生物还被研究其对某些激酶的抑制作用,这些激酶在各种疾病中至关重要。Mohareb等人(2019年)对4,5,6,7-四氢苯并[d]-噻唑-2-基衍生物的研究显示了它们对c-Met激酶和某些细胞系的高抑制效力。这表明在这些激酶发挥关键作用的疾病的靶向治疗中可能有应用(Mohareb et al., 2019)。

计算辅助药物设计

该化合物及其衍生物还成为计算辅助药物设计的研究对象,特别是用于细菌DNA酶抑制剂。Enriz等人(2023年)对4,5,6,7-四氢苯并[d]噻唑-2,6-二胺衍生物进行了理论实验研究,证明了它们作为细菌DNA酶B的抑制剂的潜力。这突显了该化合物在开发新抗生素中的相关性(Enriz et al., 2023)。

缓蚀作用

除了生物医学应用外,2-溴-4,5,6,7-四氢苯并[d]噻唑在工业应用中也显示出潜力,如缓蚀。Manivel等人(2014年)研究了(S)-4,5,6,7-四氢苯并[d]噻唑-2,6-二胺作为在酸性介质中对低碳钢的缓蚀剂的有效性。该研究为其在工业环境中保护金属表面的可能应用提供了见解(Manivel et al., 2014)。

属性

IUPAC Name |

2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNS/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKVOUATOUMFEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431848 | |

| Record name | 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole | |

CAS RN |

438568-89-9 | |

| Record name | 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

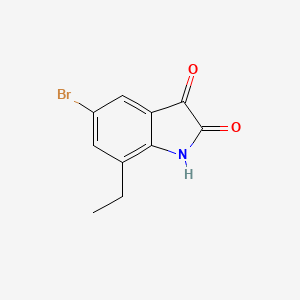

![2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B1336188.png)

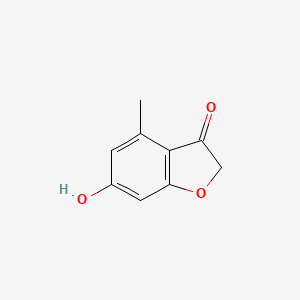

![4-chloro-5H-pyrimido[5,4-b]indole](/img/structure/B1336189.png)